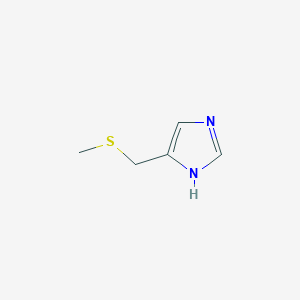

5-((Methylthio)methyl)-1H-imidazole

Description

5-((Methylthio)methyl)-1H-imidazole is an imidazole derivative characterized by a methylthio (-SCH₃) group attached to the methylene (-CH₂-) substituent at the 5-position of the imidazole ring. This compound belongs to a class of heterocyclic aromatic amines with broad applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For instance, related imidazole derivatives are synthesized via refluxing precursors like α-haloketones with thiol-containing intermediates in ethanol, followed by purification using column chromatography .

Properties

IUPAC Name |

5-(methylsulfanylmethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-8-3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLYSQGRMFTIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and involves the addition of nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Industrial Production Methods

Industrial production of 4-[(methylsulfanyl)methyl]-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(methylsulfanyl)methyl]-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazoles.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

4-[(methylsulfanyl)methyl]-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(methylsulfanyl)methyl]-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The sulfur atom can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazole derivatives exhibit diverse pharmacological and chemical properties depending on substituent groups. Below is a detailed comparison of 5-((Methylthio)methyl)-1H-imidazole with structurally related compounds:

Structural and Functional Group Variations

Pharmacological and Chemical Differences

Bioactivity :

- Fexinidazole (a nitroimidazole derivative) demonstrates superior antiparasitic efficacy due to its nitro group, which undergoes enzymatic reduction to generate cytotoxic radicals . In contrast, 5-((Methylthio)methyl)-1H-imidazole lacks this nitro functionality, limiting its direct therapeutic use but retaining utility as a synthetic intermediate.

- 5-Methyl-2-(phenethylthio)-1H-benzimidazole shows enhanced antifungal activity compared to 5-((Methylthio)methyl)-1H-imidazole, attributed to the benzimidazole core’s planar structure, which facilitates DNA binding .

- Synthetic Accessibility: 5-((Methylthio)methyl)-1H-imidazole is synthesized via straightforward alkylation of imidazole precursors, whereas fexinidazole requires additional steps for nitro group introduction and phenoxy linkage formation . 5-(Methoxymethyl)-1H-imidazole is synthesized similarly but replaces sulfur with oxygen, reducing synthetic complexity but altering redox stability .

Physicochemical Properties :

- The methylthio group in 5-((Methylthio)methyl)-1H-imidazole increases logP (lipophilicity) compared to oxygenated analogs like 5-(Methoxymethyl)-1H-imidazole , enhancing membrane permeability .

- {[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride exhibits water solubility due to its amine hydrochloride salt, unlike the neutral 5-((Methylthio)methyl)-1H-imidazole .

Research Findings

- Antimicrobial Screening : Imidazole derivatives with sulfur substituents, including 5-((Methylthio)methyl)-1H-imidazole, show moderate growth inhibition against E. coli and S. aureus, though less potent than benzimidazole analogs .

- Natural Occurrence: Methylthio-substituted compounds like 3-(methylthio)propanoic acid esters are found in pineapples, highlighting the biological relevance of methylthio groups in natural products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.